molecular formula C10H16N+ B12799103 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- CAS No. 7497-31-6

2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl-

Cat. No.: B12799103
CAS No.: 7497-31-6
M. Wt: 150.24 g/mol
InChI Key: WBAFRQZFBIGEKR-UHFFFAOYSA-N
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Description

2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- is a heterocyclic compound that features a unique structure combining elements of pyrrolium and cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions has been reported to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolium ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- stands out due to its unique combination of pyrrolium and cyclopentane structures, which confer distinct chemical and biological properties

Properties

CAS No.

7497-31-6

Molecular Formula

C10H16N+

Molecular Weight

150.24 g/mol

IUPAC Name

1-methyl-1-azoniatetracyclo[5.2.1.02,6.04,8]decane

InChI

InChI=1S/C10H16N/c1-11-4-8-6-2-7(9(8)5-11)10(11)3-6/h6-10H,2-5H2,1H3/q+1

InChI Key

WBAFRQZFBIGEKR-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CC3C4CC(C1C4)C3C2

Origin of Product

United States

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